molecular formula C14H11N3O2S B5550765 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B5550765
M. Wt: 285.32 g/mol
InChI Key: DYQDEFDGNZGSGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities .

Biological Activity

5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O2S. The compound features a thienopyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H11N3O2S
Molecular Weight273.32 g/mol
CAS Number101667-97-4
IUPAC Name5-methyl-4-oxo-N-phenyl-3H-thieno[2,3-d]pyrimidine-6-carboxamide

The biological activity of this compound primarily involves the inhibition of specific enzymes. It has been shown to interact with active sites of various enzymes, thereby blocking substrate access and inhibiting catalytic activity. This mechanism is crucial for its potential applications in treating diseases where enzyme inhibition is beneficial.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully characterized but suggests potential as an antimicrobial agent .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. These compounds have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a related compound showed IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells . The structure of this compound may confer similar anticancer activities due to its ability to interfere with cellular signaling pathways involved in cancer progression.

Case Studies

  • Inhibitory Effects on Enzymes : A study focusing on thienopyrimidine derivatives demonstrated that modifications at the phenyl ring significantly impacted enzyme inhibition rates. Compounds with para-substituted phenyl groups maintained higher inhibitory activity compared to their meta-substituted counterparts .
  • Cytotoxicity Assessment : In vivo studies assessing the cytotoxic effects of thienopyrimidine derivatives indicated that while some compounds exhibited potent anticancer effects, they also presented moderate cytotoxicity at higher doses . This highlights the need for careful evaluation of therapeutic windows when considering clinical applications.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide?

The synthesis typically involves peptide coupling reagents (e.g., HATU or DCC) to overcome the low reactivity of the ester precursor, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, when reacting with primary amines like aniline . Alternative methods include alkylation of 3-amino intermediates to introduce substituents at the pyrimidine ring, as demonstrated in derivatives with benzylthio groups . Key steps:

  • Reaction optimization : Use polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours.
  • Yield enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95% by HPLC).

Q. What characterization techniques are essential for confirming the structure of this compound?

Critical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl group at the amide nitrogen) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 328.0824) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages to validate purity .
  • Melting Point Analysis : Consistency with literature values (e.g., 220–223°C) ensures reproducibility .

Advanced Research Questions

Q. How do structural modifications influence the antimicrobial activity of this compound?

Structure-Activity Relationship (SAR) studies reveal:

Compound ModificationBiological ActivityKey FindingsReference
3-Amino-2-(benzylthio) Moderate inhibition of Proteus vulgarisEnhanced lipophilicity improves membrane penetration
N-(4-Methylphenyl) Reduced activity vs. Pseudomonas aeruginosaSteric hindrance at the amide group lowers target binding
5-Methyl-4-oxo core Essential for TrmD enzyme dockingThe 4-oxo group forms hydrogen bonds with Asp154 in E. coli TrmD

Methodological Insight : Replace the phenyl group with electron-withdrawing substituents (e.g., nitro) to test activity against Gram-negative strains .

Q. What computational strategies are used to predict target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to bacterial targets like TrmD (PDB: 4YRF). The 4-oxo group shows strong affinity for conserved aspartate residues .
  • Quantum Chemical Calculations : Assess reactivity of intermediates (e.g., Fukui indices for nucleophilic attack) to optimize synthetic pathways .

Q. How to resolve contradictions between in vitro activity and computational predictions?

Example: A derivative may show poor antimicrobial activity despite favorable docking scores.

  • Experimental validation : Measure membrane permeability (e.g., logP via shake-flask method) to confirm cellular uptake .
  • Enzyme assays : Directly test inhibition of TrmD methyltransferase activity using radiolabeled SAM .

Q. What methods improve the reactivity of low-yield intermediates in synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) for amide coupling .
  • Protecting group strategies : Use Boc groups on reactive amines to prevent side reactions during alkylation .

Q. What analytical challenges arise in distinguishing tautomeric forms?

The thienopyrimidine core exhibits keto-enol tautomerism , complicating NMR interpretation:

  • Variable Temperature (VT) NMR : Conduct at −40°C to slow tautomer exchange and resolve split peaks .
  • X-ray Crystallography : Definitive proof of tautomeric state (e.g., enol form stabilized by intramolecular H-bonding) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFMaximizes amide coupling rate
Temperature80°CReduces side-product formation
Coupling ReagentHATUHigher efficiency vs. DCC

Table 2. Comparative Bioactivity of Analogues

AnalogMIC (µg/mL) vs. E. coliDocking Score (kcal/mol)
Parent compound32−8.2
3-Amino-2-(benzylthio)16−9.1

Properties

IUPAC Name

5-methyl-4-oxo-N-phenyl-3H-thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-8-10-12(18)15-7-16-14(10)20-11(8)13(19)17-9-5-3-2-4-6-9/h2-7H,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQDEFDGNZGSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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